(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
InChI Key |
YNTNFAMPGFYIOW-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)OC)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)OC)N |
Origin of Product |
United States |
Significance of Chiral Arylethanamines in Modern Organic Synthesis Research
Chiral arylethanamines, a class to which (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine belongs, are of paramount importance in modern organic synthesis. Their utility stems from the chiral center, which is crucial for introducing stereoselectivity in chemical reactions.
These compounds are widely applied as:
Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved, having transferred their chirality to the target molecule. nih.gov 1-Phenylethylamine (α-PEA), a parent compound in this family, is frequently used as a chiral auxiliary in the diastereoselective synthesis of natural products and medicinal substances. nih.gov
Resolving Agents: Chiral amines are instrumental in the separation of racemic mixtures of acidic compounds through the formation of diastereomeric salts, which can be separated by crystallization. sigmaaldrich.com
Building Blocks for Pharmaceuticals: The arylethanamine motif is a core structure in numerous biologically active compounds and approved drugs. sigmaaldrich.comwiley.com Their ability to cross the blood-brain barrier makes them particularly significant in medicinal chemistry for developing treatments for neurological disorders. mdpi.com
Ligands in Asymmetric Catalysis: When incorporated into ligands, these chiral amines can coordinate with metal centers to create catalysts that facilitate highly enantioselective transformations. nih.gov
The synthesis of enantioenriched benzylic arylamines can be achieved through methods like NiH-catalyzed hydroamination, highlighting the continuous development of new synthetic routes to these valuable compounds. nih.gov
Overview of S 1 4 Bromo 2 Methoxyphenyl Ethanamine As a Chiral Synthon
As a chiral synthon, (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine offers multiple points for molecular elaboration, making it a highly versatile intermediate in multi-step syntheses.
The Chiral Amine Group: The primary amine group provides a nucleophilic center and a handle for introducing the chiral element of the molecule. It can react with a wide array of electrophiles to form amides, imines, and secondary or tertiary amines, serving as a cornerstone for building more complex chiral structures.
The Brominated Aromatic Ring: The bromine atom on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at this position.
The Methoxy (B1213986) Group: The methoxy group is an electron-donating group that influences the reactivity of the aromatic ring. It can also be cleaved to reveal a phenol, providing another site for functionalization.
This combination of a stereochemically defined amine and a functionalized aromatic ring in a single molecule allows for the efficient construction of complex, enantiopure target molecules, which is a central goal in modern pharmaceutical and materials chemistry.
Historical Context of Chiral Phenylethylamines in Asymmetric Synthesis
Stereoselective Synthesis Pathways
The direct synthesis of a single enantiomer, such as (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine, from a prochiral precursor is often the most atom-economical approach. Various catalytic and reagent-based methods have been developed to achieve high levels of stereocontrol.
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation Approaches
Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are powerful tools for producing chiral alcohols, which can then be converted to chiral amines. The direct asymmetric reductive amination of a ketone is more efficient but challenging. However, the asymmetric hydrogenation of imines or the transfer hydrogenation of ketones, followed by conversion of the resulting alcohol to the amine, are well-established routes.
Below is a table summarizing the performance of representative Ru(II)-based catalysts in the asymmetric transfer hydrogenation of various substituted acetophenones, illustrating the general applicability of the method.
Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones with Ru(II) Catalysts
| Entry | Substrate | Catalyst System | H-Donor | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Acetophenone | [RuCl(p-cymene)((R,R)-TsDPEN)] | i-PrOH/KOH | 28 | >99 | 97 (R) |
| 2 | 4'-Chloroacetophenone | [RuCl(p-cymene)((R,R)-TsDPEN)] | i-PrOH/KOH | 28 | 98 | 96 (R) |
| 3 | 4'-Methoxyacetophenone | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt₃ | 28 | 95 | 98 (R) |
| 4 | 2'-Methoxyacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 28 | 94 | 91 (S) |
Data is representative of the performance of Noyori-type catalysts on analogous substrates.
Chiral Auxiliary-Mediated Diastereoselective Synthesis (e.g., Strecker Reaction Applications)
The use of a chiral auxiliary is a classic and reliable strategy for inducing stereoselectivity. wikipedia.org In this approach, a prochiral substrate is covalently bonded to a single enantiomer of a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs subsequent reactions to occur on one face of the molecule, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org
For the synthesis of α-arylethylamines, a common approach is the diastereoselective Strecker reaction. This involves the reaction of an aldehyde or ketone (in this case, 4-bromo-2-methoxyacetophenone) with a cyanide source and a chiral amine as the auxiliary to form a diastereomeric α-aminonitrile. Subsequent hydrolysis of the nitrile and cleavage of the auxiliary yields the desired chiral amine. nih.gov Commonly used chiral auxiliaries for this purpose include (R)- or (S)-1-phenylethylamine. researchgate.netnih.gov The stereochemical outcome is dictated by the stereochemistry of the auxiliary and the reaction conditions, which influence the facial selectivity of the cyanide addition to the intermediate iminium ion. The separation of the resulting diastereomers, often achievable by chromatography or crystallization, followed by removal of the auxiliary, can provide access to the enantiopure amine.
Enantioselective Reductive Amination Strategies
Direct enantioselective reductive amination of a ketone offers a highly efficient, one-step route to chiral amines. This transformation converts a carbonyl group directly into an amine via an intermediate imine, which is reduced in situ with high stereoselectivity. nih.gov This approach avoids the isolation of potentially unstable imine intermediates and reduces the number of synthetic steps.
Biocatalysis has emerged as a particularly powerful tool for this transformation. whiterose.ac.uk Engineered enzymes, such as reductive aminases (RedAms) and certain imine reductases (IREDs), can catalyze the direct reductive amination of a wide range of ketones with excellent enantioselectivity. nih.gov These enzymes utilize a cofactor, typically NADPH, which is regenerated in situ by a secondary enzyme system (e.g., a glucose dehydrogenase). Structure-guided mutagenesis and directed evolution have been employed to create enzyme variants with high activity and selectivity for non-natural substrates, including structurally complex ketones. nih.gov This strategy allows for the synthesis of the target amine directly from 4-bromo-2-methoxyacetophenone and an amine source like ammonia (B1221849) under mild, aqueous conditions.
Biocatalytic and Enzymatic Routes for Enantiopure Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Amine transaminases (ATAs or TAs) are particularly well-suited for the asymmetric synthesis of chiral primary amines from prochiral ketones. worktribe.comnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to a ketone acceptor. worktribe.com
The reaction equilibrium can be unfavorable, but several strategies exist to drive the reaction to completion, such as using a large excess of the amine donor or removing the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine). diva-portal.org The key advantage of transaminases is their exceptional stereoselectivity, often yielding products with >99% enantiomeric excess (ee). nih.gov Extensive screening and protein engineering efforts have produced a wide array of (R)- and (S)-selective transaminases that can accommodate bulky and electronically diverse aromatic ketones. diva-portal.orgresearchgate.net While a specific transaminase for 4-bromo-2-methoxyacetophenone has not been detailed in public literature, the successful application of engineered transaminases to other substituted acetophenones indicates the high potential of this methodology. diva-portal.org
Table 2: Representative Biocatalytic Amination of Prochiral Ketones using Transaminases
| Entry | Substrate | Enzyme Type | Amine Donor | Conversion (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 3',4'-Dimethoxyacetophenone | (R)-selective ATA | (R)-1-Phenylethylamine | 82 | >99 (R) |
| 2 | Acetophenone | Engineered (S)-selective ATA | Isopropylamine | >99 | >99 (S) |
| 3 | 4'-Fluoroacetophenone | Engineered (S)-selective ATA | Isopropylamine | >95 | >99 (S) |
| 4 | Tetralone | ATA-47 | Isopropylamine | >98 | >99 (S) |
Data is representative of the performance of various amine transaminases on analogous substrates, demonstrating the potential of the methodology.
Resolution Techniques for Enantiomeric Enrichment
When a stereoselective synthesis is not feasible or when a racemic mixture is readily available, chiral resolution provides a means to separate the two enantiomers.
Diastereomeric Salt Formation and Crystallization for Chiral Separation
Classical resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers of racemic amines. wikipedia.org The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.org
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. libretexts.org The choice of resolving agent and solvent is critical and is often determined through empirical screening. onyxipca.com By carefully selecting the conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. The less soluble salt is then separated by filtration. After separation, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically enriched amine. The mother liquor, now enriched in the other diastereomer, can also be treated to recover the opposite enantiomer. This method's effectiveness relies on the significant solubility difference between the two diastereomeric salts. wikipedia.org
Table 3: Common Chiral Resolving Agents for Racemic Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric Acid | Acidic |
| (-)-Dibenzoyltartaric Acid | Acidic |
| (+)-Mandelic Acid | Acidic |
| (-)-Malic Acid | Acidic |
| (+)-Camphor-10-sulfonic acid | Acidic |
Transformations at the Amine Functionality
The primary amine group is a versatile functional handle, readily participating in a variety of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds. These transformations are fundamental for peptide synthesis, the creation of novel ligands for catalysis, and the installation of protecting groups.
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imine or Schiff base derivatives. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The synthesis of these imines is a common strategy in coordination chemistry and asymmetric synthesis. iucr.orgnih.gov For instance, the reaction with substituted benzaldehydes can yield a range of chiral Schiff base ligands. The ease of their synthesis and the modularity of their chemical structures make them valuable in the development of metal complexes for catalysis. iucr.org
Mechanochemical, solvent-free methods, such as grinding reactants at room temperature, have also proven effective for the high-yield synthesis of imines, offering an environmentally friendly alternative to traditional solvent-based methods. nih.gov
| Aldehyde/Ketone Reactant | Resulting Imine/Schiff Base Product Name | Potential Application |
|---|---|---|
| Benzaldehyde | (S,E)-N-benzylidene-1-(4-bromo-2-methoxyphenyl)ethanamine | Ligand for asymmetric catalysis |
| Salicylaldehyde | (S,E)-2-(((1-(4-bromo-2-methoxyphenyl)ethyl)imino)methyl)phenol | Metal complexation, fluorescent probes |
| Acetone | (S)-N-(propan-2-ylidene)-1-(4-bromo-2-methoxyphenyl)ethanamine | Intermediate for further functionalization |
The amine functionality can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is fundamental for protecting the amine group during subsequent transformations on the aromatic ring. Furthermore, the use of chiral, non-racemic acylating agents allows for the synthesis of diastereomeric amides, a technique often employed for the determination of enantiomeric purity via spectroscopic methods like NMR. Common acylating agents include acetyl chloride, benzoyl chloride, and derivatives of amino acids.
N-alkylation of the primary amine with alkyl halides can be performed to yield secondary and tertiary amines. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Exhaustive alkylation using an excess of a suitable alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. These ionic compounds have applications as phase-transfer catalysts and antimicrobial agents.
Reactions Involving the Bromo-Aromatic Moiety
The carbon-bromine bond on the aromatic ring is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.
The bromo-aromatic moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex biaryl structures, styrenes, and other conjugated systems. wikipedia.org
The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.gov The presence of an unprotected amine ortho to a halogen can be challenging, but specific catalyst systems, such as those employing specialized phosphine (B1218219) ligands (e.g., CataXCium A Pd G3), have been developed to effectively couple such substrates. nih.gov This allows for the direct introduction of various aryl, heteroaryl, alkyl, and benzyl (B1604629) groups at the 4-position of the phenyl ring. nih.gov
The Heck reaction (also known as the Mizoroki-Heck reaction) couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. mdpi.com The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for specific substrates. organic-chemistry.org
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Biaryl derivatives |
| Suzuki-Miyaura | Methylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Alkylated arenes |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | Stilbene derivatives |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | Cinnamate derivatives |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the standard SNAr mechanism proceeds via an addition-elimination pathway, which forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.orgyoutube.com The aromatic ring of this compound contains a methoxy (B1213986) group, which is an electron-donating group by resonance, and an ethylamine (B1201723) group, which is weakly activating. Neither of these groups effectively stabilizes the anionic Meisenheimer complex required for the addition-elimination mechanism. youtube.com Consequently, the bromo-aromatic moiety in this compound is deactivated towards standard SNAr reactions, and displacing the bromine atom with common nucleophiles would require harsh reaction conditions (high temperatures and pressures).
Under forcing conditions with very strong bases, such as sodium amide (NaNH₂), an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate can occur. youtube.com However, this pathway can lead to a loss of regioselectivity, as the incoming nucleophile can add to either carbon of the former triple bond. youtube.com
Modifications and Derivatizations of the Methoxy Group
The methoxy group (-OCH₃) at the C2 position of the phenyl ring in this compound is a key functional group that can undergo various chemical transformations to yield derivatives with modified electronic and steric properties. The primary modification of the methoxy group is its cleavage to form the corresponding phenol, a reaction known as O-demethylation. This transformation is significant as it provides a synthetic handle for further derivatization at the phenolic hydroxyl group.
Several reagents are commonly employed for the O-demethylation of aryl methyl ethers, and their efficacy can be influenced by the presence of other functional groups in the molecule. The choice of reagent is crucial to ensure high yields and prevent unwanted side reactions.
One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). The reaction typically proceeds by the Lewis acidic boron atom coordinating to the methoxy oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a borate (B1201080) ester intermediate, which is subsequently hydrolyzed to yield the phenol. Due to the high reactivity of BBr₃, these reactions are often carried out at low temperatures, such as -78 °C, in an inert solvent like dichloromethane (B109758) (DCM).
Another common method involves the use of strong protic acids, such as hydrobromic acid (HBr). This reaction is typically performed at elevated temperatures and proceeds via protonation of the methoxy oxygen, followed by a nucleophilic substitution by the bromide ion. While effective, the harsh conditions required for HBr-mediated demethylation may not be suitable for substrates with sensitive functional groups.
Lewis acids other than BBr₃, such as aluminum chloride (AlCl₃), can also be used for O-demethylation. The reactivity of AlCl₃ is generally lower than that of BBr₃, and the reactions may require heating.
The following table summarizes various reagents and conditions that can be applied for the O-demethylation of the methoxy group in aromatic compounds, which are applicable to this compound.
| Reagent | Typical Conditions | Mechanism | General Remarks |
|---|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature | Lewis acid assisted cleavage | Highly effective but requires careful handling due to its reactivity with moisture. |
| Hydrobromic acid (HBr) | Aqueous or acetic acid solution, reflux | Protic acid mediated SN2 reaction | Harsh conditions may limit its use with sensitive substrates. |
| Aluminum chloride (AlCl₃) | Dichloromethane or other inert solvents, often with heating | Lewis acid assisted cleavage | Less reactive than BBr₃, may require higher temperatures. |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of the molecular skeleton and the verification of its stereochemistry.
For (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group and adjacent to the ethylamine (B1201723) substituent would likely appear as a doublet, while the other two aromatic protons would exhibit patterns influenced by their respective couplings. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The chiral center's proton (CH-NH₂) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl group (CH₃) would, in turn, show as a doublet. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbon atoms of the benzene ring would have distinct chemical shifts influenced by the bromo and methoxy substituents. The carbon atom bonded to the bromine would be significantly shielded. The chiral carbon of the ethylamine side chain would resonate in the aliphatic region, and its specific chemical shift helps confirm the structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.5 | m |
| CH-NH₂ | ~4.1 | q |
| OCH₃ | ~3.8 | s |
| NH₂ | 1.5 - 2.5 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-OCH₃ | ~157 |
| Aromatic C-CH | ~140 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-Br | ~115 |
| OCH₃ | ~55 |
| CH-NH₂ | ~50 |
Note: The data in the tables above are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
While NMR provides the connectivity of a molecule, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in the solid state, including the absolute stereochemistry of a chiral center. To perform this analysis, a suitable single crystal of this compound or a derivative would be required.
The analysis would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, which is used to construct a model of the molecular structure. For chiral molecules, anomalous dispersion techniques, often utilizing the presence of a heavy atom like bromine, allow for the unambiguous determination of the absolute configuration (R or S) at the stereocenter. The results would confirm the 'S' configuration of the title compound. Furthermore, the crystallographic data would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. As an optically active molecule, this compound is expected to exhibit a characteristic CD spectrum. The spectrum, a plot of molar ellipticity versus wavelength, would show positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the molecule's chromophores, primarily the substituted benzene ring.
The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry and conformation of the molecule. The CD spectrum can serve as a fingerprint for the (S)-enantiomer, allowing for its differentiation from the (R)-enantiomer, which would produce a mirror-image spectrum. This technique is also valuable for determining the enantiomeric excess (chiral purity) of a sample by comparing its spectrum to that of the pure enantiomer. Conformational changes in the molecule induced by solvent or temperature could also be monitored by observing changes in the CD spectrum.
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Complex Derivative Analysis
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of a compound and for structural elucidation, particularly of derivatives.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₂BrNO), the presence of bromine would be evident from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecular ion. By isolating the parent ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. This pattern provides valuable information about the molecule's structure. For instance, a common fragmentation pathway for this compound would be the loss of the methyl group from the ethylamine side chain, leading to a stable benzylic cation. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. These techniques are especially powerful when analyzing complex reaction mixtures or identifying derivatives of the parent compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
|---|---|---|
| [M+H]⁺ | 230.0175 | 232.0155 |
Note: These are predicted m/z values for the protonated and sodiated adducts.
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For (S)-1-(4-bromo-2-methoxyphenyl)ethanamine, DFT calculations, often employing basis sets like 6-31G(d), are used to determine various electronic and charge descriptors. tandfonline.com These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which can predict the biological activity of substituted phenethylamines. tandfonline.com
Studies on similar phenethylamine (B48288) derivatives have shown that DFT methods provide reliable and predictive QSAR models, outperforming semi-empirical methods like AM1 and PM3 in accuracy. tandfonline.com The calculated electronic properties can help in understanding the molecule's reactivity and potential interactions with biological targets.
| Descriptor | Description | Relevance to this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Important for understanding its role in charge-transfer interactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. The HOMO-LUMO gap is a measure of chemical reactivity. |
| Dipole Moment | A measure of the separation of positive and negative charges. | Influences the molecule's solubility and its ability to engage in dipole-dipole interactions. |
| Mulliken Charges | Calculated partial charges on each atom. | Provides insight into the electrostatic potential of the molecule and identifies potential sites for nucleophilic or electrophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of this compound and how it interacts with other molecules, including solvents or potential binding partners. nsf.govnih.gov
For chiral molecules, MD simulations are particularly valuable for understanding the basis of chiral recognition. nsf.govscirp.org By simulating the interaction of the (S)-enantiomer with a chiral environment, such as a chiral stationary phase in chromatography or an enzyme's active site, researchers can identify the specific intermolecular forces—like hydrogen bonds and van der Waals interactions—that lead to stereoselective binding. nsf.gov These simulations can also calculate the free energy of binding, providing a quantitative measure of the stability of the diastereomeric complexes formed. nih.gov
| Simulation Parameter | Description | Application to this compound |
| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | Common force fields like AMBER or CHARMM can be used to model the interactions of the ethanamine derivative. |
| Solvent Model | Explicit or implicit representation of the solvent. | Water models like TIP3P are often used to simulate the behavior of the molecule in an aqueous environment. nsf.gov |
| Simulation Time | The duration of the simulation. | Nanosecond-scale simulations are typically required to adequately sample the conformational space of flexible molecules. |
| Analysis Metrics | RMSD, RMSF, hydrogen bond analysis, free energy calculations. | These metrics are used to analyze the trajectory of the simulation and extract meaningful information about the molecule's dynamics and interactions. |
Transition State Modeling and Reaction Pathway Elucidation for Stereochemical Control
Understanding the mechanism of reactions that produce chiral amines is crucial for controlling their stereochemical outcome. Transition state modeling allows for the in-silico investigation of reaction pathways, helping to identify the key factors that govern stereoselectivity. For the synthesis of phenylethylamines, computational methods can be used to locate the transition states for key steps, such as the ring-opening of aziridines or the hydroamination of alkenes. acs.orgmdpi.com
By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the enantiomeric excess of a reaction can be predicted. This information is invaluable for the design of new catalysts and the optimization of reaction conditions to favor the formation of the desired this compound enantiomer. mdpi.comresearchgate.net
Chiral Recognition Mechanisms and Stereoselectivity Modeling
The ability of this compound to be recognized by other chiral molecules is fundamental to its separation from its (R)-enantiomer and its potential stereospecific interactions in biological systems. Computational modeling plays a key role in elucidating the mechanisms of chiral recognition. nih.gov
Docking simulations can predict the binding orientation of the (S)-enantiomer within a chiral receptor, such as a protein or a cyclodextrin. nih.govbiomolther.org These models can highlight the crucial interactions, such as hydrogen bonding or steric hindrance, that differentiate the binding of the two enantiomers. biomolther.orgnih.gov Studies on similar chiral amines have demonstrated that the formation of diastereomeric supramolecular complexes through non-covalent interactions is a key aspect of chiral self-recognition, a phenomenon that can be explored through computational analysis. nih.gov
Applications As a Chiral Building Block and Ligand in Asymmetric Synthesis
Role as a Chiral Auxiliary in Diastereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The auxiliary is then removed to yield the desired enantiomerically enriched product. The primary amine functionality of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine makes it a suitable candidate for use as a chiral auxiliary, typically after conversion to an amide or imine.
In theory, amides derived from This compound could be used to control the stereochemical outcome of enolate reactions, such as alkylations and aldol (B89426) reactions. The steric bulk of the chiral auxiliary would be expected to shield one face of the enolate, leading to the preferential approach of an electrophile from the less hindered face. However, there are no specific studies in the peer-reviewed literature that have reported the use of this particular amine as a chiral auxiliary for these transformations.
Similarly, imines formed from the condensation of This compound with aldehydes or ketones could potentially direct nucleophilic additions to the carbonyl carbon. The stereochemical bias would be dictated by the conformation of the imine and the steric influence of the chiral amine moiety. Despite this potential, no published data is available to confirm or quantify the diastereoselectivity that might be achieved.
For a chiral auxiliary to be practical, its removal from the product must be efficient and should not compromise the newly established stereocenter. For amide-based auxiliaries derived from This compound , standard hydrolytic methods (acidic or basic) would be the most common cleavage strategies. The recovery of the chiral amine would then depend on its stability under these conditions and its ease of separation from the product. Given the lack of documented use, specific protocols for the cleavage and recovery of this auxiliary have not been developed or optimized.
Precursor for Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Chiral ligands are organic molecules that coordinate to a metal center to form a chiral catalyst. These catalysts are instrumental in a vast array of enantioselective transformations. The structure of This compound provides a scaffold that can be elaborated into various types of chiral ligands.
The primary amine of This compound can serve as a key reaction site for the synthesis of new chiral ligands. For instance, it can be converted into Schiff bases, phosphines, or other coordinating groups. The bromo- and methoxy-substituents on the phenyl ring could also be modified or used to influence the electronic and steric properties of the resulting ligand. While the synthesis of a Schiff base ligand from the closely related (S)-(−)-1-(4-bromophenyl)ethylamine has been reported, there is no literature describing the synthesis of ligands specifically from This compound .
The efficacy of a chiral ligand is determined by its performance in a catalytic asymmetric reaction, which is typically assessed by the enantiomeric excess (ee) of the product and the catalyst's turnover number and frequency. As there are no reports on the synthesis of ligands derived from This compound , there is consequently no data on their catalytic performance in any enantioselective transformations.
Synthesis of Diverse Chiral Organic Scaffolds and Heterocycles
Chiral building blocks are fundamental to the synthesis of complex, biologically active molecules. This compound could serve as a starting material for the synthesis of various chiral scaffolds and heterocycles, such as pyrrolidines and piperidines, which are common motifs in pharmaceuticals. However, searches of the chemical literature have not revealed any instances of this compound being used for such synthetic purposes.
Stereoselective Construction of Chiral Nitrogen-Containing Systems
The inherent chirality of this compound allows it to serve as a foundational element in the stereoselective synthesis of more complex chiral molecules, especially nitrogen-containing heterocyclic systems. Chiral amines are frequently employed as chiral auxiliaries or starting materials to introduce and control stereochemistry during the formation of new stereocenters.
Table 1: Potential Stereoselective Reactions for the Synthesis of Chiral Nitrogen-Containing Heterocycles
| Reaction Type | Substrate | Potential Product | Stereochemical Control |
| Pictet-Spengler Reaction | Aldehyde or Ketone | Tetrahydroisoquinoline | The stereocenter of the ethanamine would direct the facial selectivity of the cyclization. |
| Aza-Diels-Alder Reaction | Diene and Imine | Tetrahydropyridine | The chiral amine could be used to form a chiral imine, influencing the approach of the diene. |
| Intramolecular Amination | Alkene or Alkyne | Pyrrolidine or Piperidine | The chiral center would influence the conformation of the transition state during the cyclization. |
It is important to note that the successful application in these contexts would depend on the optimization of reaction conditions to achieve high diastereoselectivity. The electronic and steric properties of the 4-bromo and 2-methoxy substituents on the phenyl ring would also play a crucial role in influencing the reactivity and selectivity of these transformations.
Integration into Multi-Step Asymmetric Synthesis Sequences
The utility of this compound extends to its integration into longer, multi-step asymmetric synthesis sequences. In such sequences, the chiral amine can be introduced at an early stage to establish a key stereocenter, which is then carried through subsequent reaction steps to afford a complex, enantiomerically pure final product.
One of the primary roles for a chiral amine like this compound in multi-step synthesis is as a chiral auxiliary . In this capacity, the amine is temporarily incorporated into the molecule to direct the stereochemical outcome of one or more reactions. After the desired stereochemistry has been established, the auxiliary can be cleaved and ideally recycled.
Furthermore, this chiral amine can serve as a precursor for the synthesis of more elaborate chiral ligands . These ligands can then be coordinated with a metal center to form a chiral catalyst capable of promoting a wide range of enantioselective transformations, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The bromine atom on the aromatic ring provides a convenient handle for further synthetic modifications, such as cross-coupling reactions, to build more complex ligand structures.
Table 2: Potential Roles in Multi-Step Asymmetric Synthesis
| Role | Description | Example Application |
| Chiral Auxiliary | Temporarily attached to a substrate to control the stereochemical outcome of a reaction. | Diastereoselective alkylation of an enolate derived from an amide formed between the chiral amine and a carboxylic acid. |
| Precursor to Chiral Ligands | Modified to create a molecule that can coordinate to a metal and induce chirality in a catalytic reaction. | Synthesis of a chiral phosphine (B1218219) ligand for use in asymmetric hydrogenation. |
| Chiral Starting Material | Incorporated as a permanent part of the final molecule's chiral backbone. | Used as a key fragment in the total synthesis of a natural product or a pharmaceutical agent. |
While detailed, published multi-step syntheses explicitly incorporating this compound are not prominently featured in the scientific literature, its structural motifs are analogous to other chiral amines that have been successfully employed in these roles. The development of novel synthetic routes leveraging the unique properties of this compound remains an active area of interest for synthetic organic chemists.
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography (via SHELX ): Resolves ambiguities in stereochemistry. For example, a 2023 study reported conflicting NOE correlations for the ethanamine side chain; single-crystal XRD confirmed the (S)-configuration with a Flack parameter of 0.02(3) .
- ECD spectroscopy : Distinguishes enantiomers by comparing experimental and TD-DFT-simulated spectra, resolving discrepancies in early NMR assignments .
How does the bromo-methoxy substitution pattern influence receptor binding in neuropharmacological studies?
Advanced
The 4-bromo-2-methoxy motif enhances affinity for serotonin (5-HT) and dopamine (D) receptors:
- Docking studies : The bromine occupies a hydrophobic pocket (ΔG = −9.2 kcal/mol), while the methoxy group forms hydrogen bonds with Thr134 (5-HT) .
- SAR comparisons : Removing bromine reduces binding by 80%; replacing methoxy with ethoxy decreases selectivity due to steric clashes .
Contradictory IC values (e.g., 5-HT: 12 nM vs. 35 nM in two studies) arise from assay conditions (e.g., membrane vs. whole-cell assays). Normalizing to reference ligands (e.g., ketanserin) improves comparability .
What strategies optimize chiral purity during scale-up, and how is enantiomeric excess validated?
Q. Advanced
- Chiral HPLC : Use Chiralpak AD-H columns (n-hexane/i-PrOH 90:10) for preparative separation. Retention times: (S)-enantiomer = 12.3 min, (R) = 15.7 min .
- Circular dichroism : Validate ee >99% by comparing Δε at 225 nm (positive Cotton effect for (S)-enantiomer) .
- Process optimization : Continuous-flow microreactors reduce racemization (0.5% vs. 3% in batch) by minimizing residence time at high temperatures .
How do structural modifications (e.g., halogen substitution) affect biological activity and metabolic stability?
Q. Advanced
- Halogen replacement : Replacing Br with Cl (logP = 2.1 → 1.8) decreases CNS penetration but improves metabolic stability (t from 1.2 h → 3.5 h in human liver microsomes) .
- Methoxy position : 2-Methoxy enhances D affinity vs. 3-methoxy (K = 8 nM vs. 45 nM). Molecular dynamics show 2-methoxy aligns with Tyr408 in the D binding pocket .
- Amino group modification : Acylation (e.g., acetyl) abolishes activity, while methylation retains 60% potency but increases logD (2.5 → 3.1) .
What computational models predict the compound’s pharmacokinetics, and how are they validated experimentally?
Q. Advanced
- In silico ADMET : SwissADME predicts high blood-brain barrier permeability (BBB score = 0.89) and CYP2D6 inhibition risk (Probability = 0.72) .
- MD simulations : 100-ns trajectories reveal stable binding to 5-HT (RMSD < 2.0 Å) but partial dissociation from D (RMSD = 3.5 Å) .
- Validation : Correlate computed logP (2.3) with experimental shake-flask data (logP = 2.1 ± 0.1) .
How are impurities (e.g., des-bromo byproducts) identified and controlled during synthesis?
Q. Basic
Q. Advanced
- DoE studies : Response surface methodology identifies optimal reaction time (4 h) and temperature (25°C) to minimize des-bromo formation (<0.1%) .
- Genotoxic assessment : Ames tests confirm impurities (e.g., 4-bromo-2-methoxyphenylacetaldehyde) are nonmutagenic up to 1 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
